molecular formula C25H25ClN6O B1210083 Pibenzimol HCl CAS No. 32089-25-1

Pibenzimol HCl

Cat. No. B1210083
CAS RN: 32089-25-1
M. Wt: 461 g/mol
InChI Key: UDJDXLXTHZQAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A benzimidazole antifilarial agent;  it is fluorescent when it binds to certain nucleotides in DNA, thus providing a tool for the study of DNA replication;  it also interferes with mitosis.

Scientific Research Applications

Oxidative Desulfurization of Model Diesel

Pibenzimol HCl exhibits catalytic activity in the oxidative desulfurization of model diesel. It is particularly effective in removing dibenzothiophene (DBT) from diesel, reaching a 99% removal rate at relatively low temperatures and short reaction times. The compound facilitates the oxidation reactivity of sulfur compounds, ranking in the order of DBT > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (BT) (Lü et al., 2014).

Pharmacology and Clinical Uses

Pibenzimol HCl has been reviewed for its pharmacology, research developments, and clinical uses in veterinary medicine, particularly for the treatment of congestive heart failure in dogs (Boyle & Leech, 2012). It is recommended for acute, hospital-based therapy for patients with congestive heart failure attributable to chronic valvular heart disease.

Adverse Cardiac Effects in Dogs

In a study, Pibenzimol HCl was found to have adverse cardiac functional and morphologic effects in dogs with asymptomatic mitral valve disease. The study suggests that further investigation is warranted in dogs with symptomatic mitral valve disease (Chetboul et al., 2007).

Anticancer Properties

Pibenzimol HCl demonstrated potential as an anti-cancer agent in hepatocellular carcinoma. It inhibited cell proliferation and migration in HCC cells, particularly in stem-like cells, and suppressed STAT3 activity, suggesting its potential as a novel therapeutic agent in advanced HCC treatment (Chen et al., 2015).

High-Performance Polyimide Adsorbents

Pibenzimol HCl was used in the preparation of polyimide/silica powders, which showed enhanced adsorption ability for heavy metal ions. These adsorbents demonstrated excellent thermal stability and recyclability, making them suitable for collecting heavy metal ions from wastewater in extreme environments (Huang et al., 2016).

properties

CAS RN

32089-25-1

Product Name

Pibenzimol HCl

Molecular Formula

C25H25ClN6O

Molecular Weight

461 g/mol

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride

InChI

InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H

InChI Key

UDJDXLXTHZQAAC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl

Other CAS RN

23491-45-4

synonyms

4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride
Bisbenzimidazole
Bisbenzimidazole Trihydrochloride
Bisbenzimide
Hoe 33258
Hoe-33258
Hoe33258
Hoechst 33258
NSC 322921
NSC-322921
NSC322921
Pibenzimol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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